molecular formula C14H15N3O3 B2937637 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 302937-05-9

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2937637
CAS No.: 302937-05-9
M. Wt: 273.292
InChI Key: FEWCVLOMZJNYMB-UHFFFAOYSA-N
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Description

7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 302937-05-9) is a high-purity chemical compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol. This complex molecule features a fused pyrido[1,2-a]pyrimidine tricyclic system, a key scaffold in medicinal chemistry. Compounds based on the pyridopyrimidine structure are of significant research interest due to their wide range of reported biological activities. These fused nitrogen-containing heterocycles are recognized as privileged structures in drug discovery for their potential as kinase inhibitors, including DHFR and EGFr inhibitors . As such, this compound serves as a versatile and valuable synthetic building block for developing novel bioactive molecules, with applications in anticancer, antimicrobial, and anti-inflammatory research programs . The morpholine and aldehyde functional groups present in its structure offer reactive sites for further chemical modification, making it an ideal intermediate for constructing more complex chemical libraries for high-throughput screening and lead optimization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. All sales are final for this research chemical. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions, as it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Properties

IUPAC Name

7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-2-3-12-15-13(16-4-6-20-7-5-16)11(9-18)14(19)17(12)8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCVLOMZJNYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCOCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974100
Record name 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5854-99-9
Record name 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. The choice of catalysts and reagents is optimized to minimize waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Here's what is known about the applications of the chemical compound "7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde":

General Information
this compound is a chemical compound with the CAS number 1707563-18-5 .

Scientific Research Applications
While the primary search results do not directly detail specific applications of "this compound," they do provide related information that can help infer potential research avenues:

  • Mannich Bases in Medicinal Chemistry: Research indicates that Mannich bases, which are structurally diverse compounds, have significant applications in medicinal chemistry . They can be used as anticancer and cytotoxic agents, and possess antibacterial and antifungal activity .
  • Antithrombotic Therapy: Enantiomerically pure forms of related compounds, such as 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid, are explored for antithrombotic therapy as selective inhibitors of phosphoinositide (PI) 3-kinase .
  • Pyrimidine Analogs in Cancer Therapy: Pyrimidine therapies are often used in the treatment of various cancers . Carboranyl pyrimidine nucleoside analogs have been designed as substrates and inhibitors of thymidine kinase 1 (TK1) for potential use in boron neutron capture therapy (BNCT) of cancer .

Possible applications based on the search results:

  • Medicinal Chemistry :
    • "this compound" may serve as a building block in synthesizing Mannich bases . These bases have a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
    • It could be used to modify drugs to improve their delivery into the human body . The introduction of an aminomethyl function may increase the hydrophilic properties of drugs .
  • Antithrombotic Research :
    • Given the use of related compounds as PI3-kinase inhibitors, "this compound" might be investigated or modified for similar applications in antithrombotic therapies .
  • Cancer Research :
    • As pyrimidine derivatives are relevant in cancer treatment, this compound could be explored in the synthesis of nucleoside analogs for potential use in BNCT .
  • Synthesis of related compounds :
    • "this compound" can be used in the synthesis of 2-((4-METHYLPHENYL)THIO)-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE .

Mechanism of Action

The mechanism by which 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties.

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Morpholin-4-yl 273.29 Moderate polarity, kinase inhibition
7-Methyl-2-(piperidin-1-yl)-...-carbaldehyde Piperidin-1-yl 271.32 Increased lipophilicity
2-(4-Phenyl-piperazin-1-yl)-...-carbaldehyde 4-Phenyl-piperazin-1-yl 348.40 Enhanced receptor affinity
2-(4-Methylpiperidin-1-yl)-...-carbaldehyde 4-Methylpiperidin-1-yl 285.34 Altered pharmacokinetics

Key Insights :

  • Morpholine vs.
  • Aromatic vs.

Modifications at Position 7

Position 7 modifications alter steric and electronic effects:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Notable Features Reference
Target Compound Methyl 273.29 Steric hindrance, metabolic stability
9-Methyl-2-(morpholin-4-yl)-...-carbaldehyde Methyl (at position 9) 273.29 Altered ring conformation
7-(Piperazin-1-yl)-2-(3,4-dimethoxyphenyl)-... Piperazin-1-yl 394.42 Enhanced basicity, solubility

Key Insights :

  • Methyl Group : The methyl group in the target compound reduces metabolic oxidation compared to bulkier substituents .

Functional Group Variations at Position 3

The carbaldehyde group at position 3 is a key site for chemical modifications:

Compound Name Functional Group at Position 3 Molecular Weight (g/mol) Reactivity/Applications Reference
Target Compound Carbaldehyde 273.29 Electrophilic, amenable to Schiff base formation
2-Hydroxy-4-oxo-...-carbaldehyde Hydroxy + Carbaldehyde 190.15 Hydrogen bonding capacity
3-(Benzoic acid)-...-pyrimidine Benzoic acid 397.40 Improved solubility (ionizable)

Key Insights :

  • Carbaldehyde Reactivity : The aldehyde group enables conjugation with amines (e.g., in prodrug design) .
  • Acidic vs. Neutral Groups : Benzoic acid derivatives () exhibit pH-dependent solubility, advantageous for oral bioavailability.

Biological Activity

7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. The compound features a unique pyrido[1,2-a]pyrimidine core structure, characterized by a fused bicyclic system, along with functional groups such as a morpholine ring and an aldehyde group. These structural elements are crucial for its reactivity and biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

This structure includes:

  • A methyl group at position 7.
  • A morpholine ring attached to the pyrido core.
  • An aldehyde group at position 3.

Antimicrobial Activity

Research indicates that compounds similar to 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrido[1,2-a]pyrimidine derivatives can inhibit the growth of several bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or cellular processes necessary for microbial survival.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of DNA synthesis and repair mechanisms.

For example, derivatives of pyrido[1,2-a]pyrimidines have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the derivative and the cancer type.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis.
  • Receptor Modulation : It can act on specific receptors, potentially leading to altered signaling pathways that affect cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
Anti-inflammatorySuppression of COX enzymes

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyrido[1,2-a]pyrimidine derivatives, researchers synthesized several analogs and tested their effects on human cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced cytotoxicity. For instance, a derivative with an additional methyl group demonstrated an IC50 value of 15 µM against breast cancer cells, compared to 30 µM for the parent compound.

Case Study: Antimicrobial Effectiveness

Another study focused on the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL for S. aureus, suggesting strong antimicrobial potential.

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